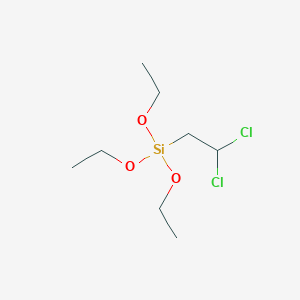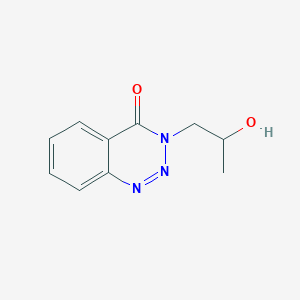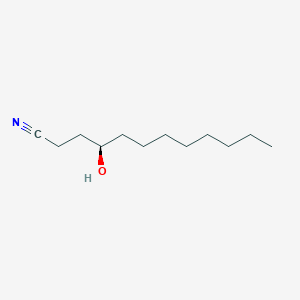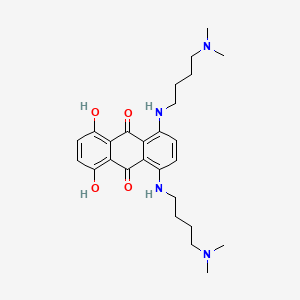
(2,2-Dichloroethyl)(triethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dichloroethyl)(triethoxy)silane is an organosilicon compound with the molecular formula C8H18Cl2O3Si. This compound is characterized by the presence of a silicon atom bonded to an ethyl group substituted with two chlorine atoms and three ethoxy groups. It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloroethyl)(triethoxy)silane typically involves the reaction of 2,2-dichloroethanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2,2-Dichloroethanol+Triethoxysilane→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced catalytic systems. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dichloroethyl)(triethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Silanols and ethanol.
Reduction: Silanes with different substituents.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
(2,2-Dichloroethyl)(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mecanismo De Acción
The mechanism of action of (2,2-Dichloroethyl)(triethoxy)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form covalent bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions are crucial for its applications in surface modification and adhesion.
Comparación Con Compuestos Similares
Similar Compounds
Triethoxyvinylsilane: Similar structure but with a vinyl group instead of a dichloroethyl group.
Triethoxy(octyl)silane: Contains an octyl group instead of a dichloroethyl group.
Triethoxysilane: Lacks the dichloroethyl group and has only ethoxy groups attached to silicon.
Uniqueness
(2,2-Dichloroethyl)(triethoxy)silane is unique due to the presence of the dichloroethyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific interactions with other molecules or surfaces.
Propiedades
Número CAS |
65749-68-0 |
|---|---|
Fórmula molecular |
C8H18Cl2O3Si |
Peso molecular |
261.21 g/mol |
Nombre IUPAC |
2,2-dichloroethyl(triethoxy)silane |
InChI |
InChI=1S/C8H18Cl2O3Si/c1-4-11-14(12-5-2,13-6-3)7-8(9)10/h8H,4-7H2,1-3H3 |
Clave InChI |
FTRGBCYDEJTLGK-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CC(Cl)Cl)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)
![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)


![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)
